

# Clemastine's Remyelination Potential: An Analysis of Clinical Trial Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Clemastine

Cat. No.: B1669165

[Get Quote](#)

A comparative guide for researchers and drug development professionals on the evidence for **clemastine**-mediated remyelination in multiple sclerosis, with a review of alternative therapeutic strategies.

The quest for therapies that can repair the damaged myelin sheath in multiple sclerosis (MS) has led to the investigation of numerous compounds, with the first-generation antihistamine, **clemastine** fumarate, emerging as a promising candidate. This guide provides a detailed analysis of the clinical trial data supporting **clemastine**'s potential as a remyelinating agent, comparing its efficacy with other investigational therapies. We delve into the experimental methodologies employed in these trials and illustrate the key signaling pathways implicated in **clemastine**'s mechanism of action.

## Quantitative Comparison of Remyelinating Agents

The following tables summarize the key quantitative outcomes from clinical trials of **clemastine** and other notable remyelinating agents.

Table 1: Visual Evoked Potential (VEP) Latency Changes

| Therapeutic Agent         | Trial Name | Primary Endpoint                           | Treatment                |                      | Placebo      | Net Effect (p-value)                             |
|---------------------------|------------|--------------------------------------------|--------------------------|----------------------|--------------|--------------------------------------------------|
|                           |            |                                            | Group Change             | (95% CI)             | Group Change |                                                  |
| Clemastine Fumarate       | ReBUILD    | Reduction in P100 Latency Delay            | -1.7 ms/eye (0.5 to 2.9) | -                    | -            | -1.7 ms/eye (p=0.0048)[1][2]                     |
| Opicinumab (Anti-LINGO-1) | RENEW      | Recovery of Optic Nerve Conduction Latency | -3.5 ms (-10.6 to 3.7)   | -                    | -            | Not significant (p=0.33) in ITT population[3][4] |
| Metformin + Clemastine    | CCMR-Two   | Change in VEP Latency                      | Stabilized VEP latency   | Worsened VEP latency | -            | -1.2 ms (-2.4 to -0.1)[5]                        |

Table 2: Magnetic Resonance Imaging (MRI) Outcome Measures

| Therapeutic Agent   | Trial Name                  | Primary Endpoint                               | Treatment       |          | Placebo         | Net Effect                                                     |
|---------------------|-----------------------------|------------------------------------------------|-----------------|----------|-----------------|----------------------------------------------------------------|
|                     |                             |                                                | Group Change    | (90% CI) | Group Change    |                                                                |
| Clemastine Fumarate | ReBUILD (post-hoc analysis) | Myelin Water Fraction (MWF) in Corpus Callosum | Increase in MWF | -        | Decrease in MWF | Qualitative improvement observed                               |
| GSK239512           | -                           | Change in Magnetization Transfer Ratio (MTR)   | -               | -        | -               | Positive effect size of 0.344 (0.018 to 0.671) for GdE lesions |

## Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for interpretation and future trial design.

### Visual Evoked Potential (VEP)

The ReBUILD trial utilized full-field, pattern-reversal VEPs to assess changes in optic nerve conduction velocity, a functional measure of myelination.

- **Stimulus:** A black and white checkerboard pattern was displayed on a screen. The colors of the checks were reversed at a specific rate.
- **Recording:** Electrodes were placed on the scalp over the visual cortex to record the brain's electrical activity in response to the stimulus.
- **Primary Measurement:** The latency of the P100 wave, a positive peak that occurs approximately 100 milliseconds after the stimulus, was the primary outcome. A reduction in this latency suggests faster nerve conduction and, by inference, remyelination.

### Magnetic Resonance Imaging (MRI) - Myelin Water Fraction (MWF)

A post-hoc analysis of the ReBUILD trial data employed a multi-echo gradient-echo (GRE) MRI sequence to measure the myelin water fraction, a more direct imaging biomarker of myelin content.

- **Sequence:** A 3D multi-echo gradient-echo sequence was used to acquire T2\*-weighted images at multiple echo times (TEs).
- **Analysis:** The signal decay over the different TEs was analyzed to separate the signal from water trapped between the myelin layers from the signal from intracellular and extracellular water. The ratio of the myelin water signal to the total water signal provides the MWF.
- **Region of Interest:** The analysis focused on the corpus callosum, a brain region with a high density of myelinated fibers.

# Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

## Discussion

The ReBUILD trial provided the first clinical evidence suggesting that a drug, **clemastine** fumarate, could promote remyelination in chronic demyelinating lesions in MS. The primary outcome, a statistically significant reduction in VEP latency, indicates an improvement in nerve signal conduction. While the effect size was modest, it was a landmark finding in the field. The subsequent post-hoc analysis of MRI data, showing an increase in myelin water fraction in the corpus callosum of treated patients, provided more direct anatomical evidence of myelin repair.

It is important to note that the primary endpoint of the ReBUILD trial was not met in terms of functional improvement that would be noticeable to patients. The observed changes were subclinical, highlighting the need for more sensitive outcome measures in future remyelination trials.

## Comparison with Alternatives

- Opicinumab (Anti-LINGO-1): The RENEW trial of opicinumab, an antibody targeting LINGO-1, a negative regulator of oligodendrocyte differentiation, did not meet its primary endpoint of VEP latency recovery in the intention-to-treat population. However, a pre-specified per-protocol analysis did show a significant improvement, suggesting a potential effect in a subset of patients.
- GSK239512: This histamine H3 receptor antagonist showed a small but positive effect on remyelination as measured by MTR in a phase II trial. MTR is another MRI-based technique sensitive to myelin content, and the positive effect size suggests a potential remyelinating capacity.
- Metformin and **Clemastine** Combination: The CCMR-Two trial investigating the combination of metformin and **clemastine** demonstrated a statistically significant, albeit small, reduction in VEP latency compared to placebo. This suggests a potential synergistic effect, with metformin possibly enhancing the remyelinating properties of **clemastine**.

## Conclusion

The clinical trial data for **clemastine**, particularly from the ReBUILD study, provides a compelling proof-of-concept for pharmacological remyelination in multiple sclerosis. While the clinical benefits for patients remain to be established in larger, longer-term studies, the consistent findings from both electrophysiological and advanced imaging measures are encouraging. The exploration of **clemastine** has paved the way for further research into

remyelinating therapies and has highlighted the critical need for robust and sensitive outcome measures in this evolving field. The investigation of combination therapies, such as with metformin, and the development of novel agents targeting different pathways, will be crucial in the pursuit of meaningful myelin repair for individuals with MS.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. Small remyelinating effect of metformin plus clemastine - Medical Conferences [conferences.medicom-publishers.com]
- To cite this document: BenchChem. [Clemastine's Remyelination Potential: An Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669165#analyzing-clemastine-clinical-trial-data-for-remyelination-evidence>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)